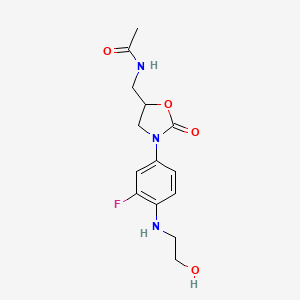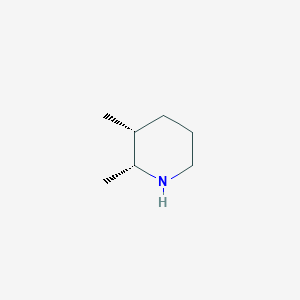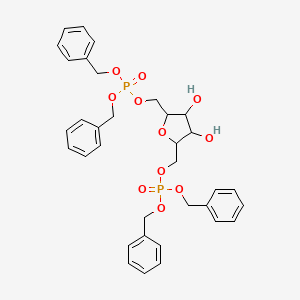
2-(Diethylamino)-1-phenylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride typically involves the reaction of norephedrine with diethylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamine group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to neurotransmitter imbalances.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride involves its interaction with neurotransmitter pathways. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of other stimulant compounds used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Vergleich Mit ähnlichen Verbindungen
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride can be compared with other similar compounds such as:
Norephedrine: A precursor in the synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride.
Diethylpropione: The parent compound from which (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is derived.
Ephedrine: Shares structural similarities but differs in its pharmacological effects and applications.
Eigenschaften
Molekularformel |
C13H22ClNO |
|---|---|
Molekulargewicht |
243.77 g/mol |
IUPAC-Name |
2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H |
InChI-Schlüssel |
KOCKBNBCNQXAJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)

![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)


![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)

![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)




